Hcvp-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

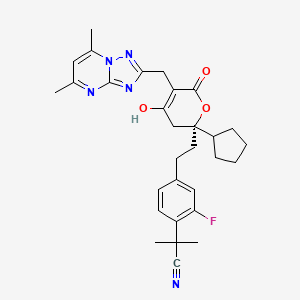

Molecular Formula |

C30H34FN5O3 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

2-[4-[2-[(2R)-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-6-oxo-3H-pyran-2-yl]ethyl]-2-fluorophenyl]-2-methylpropanenitrile |

InChI |

InChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3/t30-/m1/s1 |

InChI Key |

XPRDGKCNHYYXEJ-SSEXGKCCSA-N |

Isomeric SMILES |

CC1=CC(=NC2=NC(=NN12)CC3=C(C[C@](OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hcvp-IN-1, a Hepatitis C Virus Polymerase Inhibitor

Disclaimer: Publicly available scientific literature on Hcvp-IN-1 is limited to its chemical synthesis. This guide provides a detailed overview of its stated mechanism of action by examining the well-established role of its target, the Hepatitis C Virus (HCV) NS5B polymerase, and outlines the standard experimental protocols and data presentation formats used to characterize inhibitors of this class. The quantitative data and specific experimental details provided are representative examples from studies of other HCV NS5B polymerase inhibitors and should be considered illustrative.

Executive Summary

This compound is identified as an inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B). This enzyme is essential for the replication of the viral RNA genome and is a primary target for direct-acting antiviral (DAA) therapies. By inhibiting NS5B, this compound is designed to block the synthesis of new viral RNA, thereby halting the propagation of the virus. This document details the function of HCV NS5B, the mechanism of its inhibition, and the experimental methodologies used to characterize inhibitors like this compound.

The Target: HCV NS5B RNA-Dependent RNA Polymerase

The HCV NS5B protein is the catalytic core of the viral replication complex. Its primary function is to synthesize a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand genomes.[1][2][3] The NS5B polymerase has a characteristic "right-hand" structure, comprising finger, palm, and thumb domains that coordinate the template RNA and incoming ribonucleoside triphosphates (rNTPs) for catalysis.[1][4]

Inhibitors of NS5B are broadly classified into two categories:

-

Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural rNTPs. They are incorporated into the growing RNA chain by the polymerase, leading to premature termination of synthesis.

-

Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the polymerase, inducing conformational changes that impair the enzyme's function without being incorporated into the RNA chain.[5][6] this compound is classified as a non-nucleoside inhibitor.

Signaling Pathways and Viral Replication

HCV replication occurs within a specialized intracellular membrane structure called the membranous web, which is induced by viral non-structural proteins. The NS5B polymerase is a key component of the replication complex anchored to these membranes. The inhibition of NS5B by compounds like this compound directly disrupts the core process of viral genome replication, which is a central event in the virus's life cycle. While NS5B itself is not a direct modulator of host cell signaling pathways, the overall process of HCV replication is known to interact with and manipulate various cellular pathways to support viral propagation and evade the host immune response.

Quantitative Data Presentation

The efficacy of HCV polymerase inhibitors is typically quantified through biochemical and cell-based assays. The key metrics include the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based replicon or infection assays. Cytotoxicity (CC50) is also measured to determine the therapeutic window.

Table 1: Representative Biochemical and Cellular Activity of HCV NS5B Polymerase Inhibitors

| Compound | Assay Type | Target Genotype | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Inhibitor A | NS5B Polymerase | 1b | 35 | - | - | - |

| Replicon | 1b | - | 70 | >50 | >714 | |

| Inhibitor B | NS5B Polymerase | 1b | 8 | - | - | - |

| Replicon | 1b | - | 5 | >25 | >5000 | |

| Inhibitor C | NS5B Polymerase | 1a | 150 | - | - | - |

| Replicon | 1a | - | 250 | >100 | >400 |

Note: Data presented are hypothetical examples based on published data for various NS5B inhibitors to illustrate typical values.

Table 2: Representative Cross-Genotype Activity and Resistance Profile

| Compound | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 2a (EC50, nM) | Genotype 3a (EC50, nM) | Resistance Mutation (Fold Shift in EC50) |

| Inhibitor A | 150 | 70 | >1000 | 850 | M423T (>100x) |

| Inhibitor B | 8 | 5 | 25 | 40 | I482L (>10x) |

Note: Data are illustrative. Fold shift indicates the increase in EC50 for the mutant replicon compared to the wild-type.

Experimental Protocols

Characterization of an HCV NS5B inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, mechanism, specificity, and resistance profile.

Objective: To measure the direct inhibitory activity of the compound on the purified recombinant NS5B enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase (e.g., from genotype 1b) is purified. A homopolymeric RNA template, such as poly(A), is annealed to a complementary oligo(U) primer.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains a reaction buffer with Tris-HCl, MgCl2, DTT, and NaCl. The NS5B enzyme, the poly(A)/oligo(U) template/primer, and varying concentrations of the test compound (e.g., this compound) are added.

-

Initiation of Polymerization: The reaction is initiated by adding a mix of NTPs, including a radiolabeled or fluorescently tagged UTP (e.g., [³H]-UTP).

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 1-2 hours) to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane. Unincorporated nucleotides are washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.[7][8][9]

Objective: To evaluate the antiviral activity of the compound in a cellular context where HCV RNA is autonomously replicating.

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons contain the HCV non-structural proteins (including NS5B) necessary for replication and a reporter gene, such as luciferase.[7][10][11]

-

Compound Treatment: Replicon-containing cells are seeded in 96- or 384-well plates. The cells are then treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase signal). A parallel assay is often performed to measure cell viability (cytotoxicity) using reagents like CellTiter-Glo® or resazurin.

-

Data Analysis: The EC50 (inhibition of replication) and CC50 (cytotoxicity) values are calculated from the respective dose-response curves. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.[7][12]

Conclusion

This compound acts by inhibiting the HCV NS5B RNA-dependent RNA polymerase, a clinically validated target for the treatment of Hepatitis C. As a non-nucleoside inhibitor, it likely binds to an allosteric site on the enzyme, preventing the synthesis of viral RNA and thus inhibiting viral replication. The characterization of such inhibitors relies on a combination of biochemical assays to determine direct enzyme inhibition (IC50) and cell-based replicon systems to assess antiviral efficacy (EC50) and cytotoxicity (CC50). Further studies would be required to elucidate the precise binding site, cross-genotype activity, and resistance profile of this compound.

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

Hcvp-IN-1: A Potential Hepatitis C Viral Polymerase Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hepatitis C and the NS5B Polymerase Target

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. Chronic HCV infection can lead to serious liver complications, including cirrhosis and hepatocellular carcinoma. The HCV genome encodes a single polyprotein that is cleaved into several structural and non-structural (NS) proteins. Among these, the NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. The lack of a proofreading function in NS5B contributes to the high genetic variability of HCV, which poses challenges for treatment and vaccine development. The critical role of NS5B in viral replication and its conservation across different HCV genotypes make it a prime target for the development of direct-acting antiviral (DAA) agents.

HCV NS5B polymerase inhibitors are broadly classified into two main categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NIs act as chain terminators after being incorporated into the growing RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity. Hcvp-IN-1, based on its chemical structure, is presumed to be a non-nucleoside inhibitor of the HCV NS5B polymerase.

Chemical Synthesis of this compound

The compound designated as this compound by some commercial suppliers is chemically known as 2-(4-{2-[(2R)-2-Cyclopentyl-5-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-ylmethyl)-4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl]-ethyl}-2-fluoro-phenyl)-2-methyl-propionitrile. The synthesis of this complex molecule was described by David Camp and colleagues in a 2006 publication in Organic Process Research & Development. The paper details a multi-kilogram scale synthesis suitable for a clinical candidate, highlighting a convergent Heck coupling, diastereomeric salt resolution to obtain the desired enantiomer, and an efficient chemical recycling process for the undesired enantiomer. While the publication provides a comprehensive overview of the chemical manufacturing process, it does not contain any biological activity data.

Biological Activity and Quantitative Data

As of the latest available information, there is no publicly accessible data on the biological activity of this compound (2-(4-{2-[(2R)-2-Cyclopentyl-5-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-ylmethyl)-4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl]-ethyl}-2-fluoro-phenyl)-2-methyl-propionitrile). Quantitative measures of its inhibitory potency against the HCV NS5B polymerase (e.g., IC50) and its antiviral efficacy in cell-based assays (e.g., EC50) have not been reported in peer-reviewed literature. Furthermore, data on its cytotoxicity (CC50) and in vivo pharmacokinetic and efficacy studies are also unavailable.

For the purpose of illustrating how such data would be presented for an HCV polymerase inhibitor, the following table provides a template for the relevant quantitative metrics.

| Assay Type | Parameter | Value | Genotype | Reference |

| Enzymatic Assay | IC50 (NS5B Polymerase) | Data not available | e.g., 1b | - |

| Cell-Based Assay | EC50 (HCV Replicon) | Data not available | e.g., 1b | - |

| Cytotoxicity Assay | CC50 (in Huh-7 cells) | Data not available | N/A | - |

| In Vivo Study | e.g., Viral Load Reduction | Data not available | e.g., 1a | - |

Experimental Protocols for Characterization of HCV NS5B Inhibitors

The characterization of a potential HCV NS5B polymerase inhibitor like this compound would typically involve a series of in vitro and cell-based assays. Below are detailed, generalized methodologies for these key experiments.

In Vitro HCV NS5B Polymerase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

1. Reagents and Materials:

- Recombinant HCV NS5B polymerase (e.g., from genotype 1b)

- RNA template (e.g., poly(A))

- RNA primer (e.g., oligo(U))

- Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

- Radioactively or fluorescently labeled UTP (e.g., [α-³³P]UTP or a fluorescent analog)

- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

- Test compound (this compound) dissolved in DMSO

- Positive control inhibitor (e.g., a known NNI)

- 96- or 384-well assay plates

- Scintillation counter or fluorescence plate reader

2. Assay Procedure:

- Prepare serial dilutions of the test compound in DMSO.

- In each well of the assay plate, add the assay buffer, rNTPs (including the labeled UTP), and the RNA template/primer.

- Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

- Initiate the reaction by adding the recombinant NS5B polymerase.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

- Stop the reaction by adding a stop solution (e.g., EDTA).

- Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) to capture the newly synthesized, labeled RNA.

- Wash the filter plate to remove unincorporated labeled UTP.

- Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

- Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

1. Reagents and Materials:

- Huh-7 (human hepatoma) cells stably expressing an HCV subgenomic replicon. The replicon typically contains the HCV non-structural genes (including NS5B) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance gene).

- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

- Test compound (this compound) dissolved in DMSO.

- Positive control inhibitor.

- 96-well cell culture plates.

- Luciferase assay reagent.

- Luminometer.

- Reagents for a cell viability/cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).

2. Assay Procedure:

- Seed the stable HCV replicon cells in 96-well plates and allow them to adhere overnight.

- Prepare serial dilutions of the test compound in cell culture medium.

- Remove the existing medium from the cells and add the medium containing the diluted test compound, positive control, or DMSO (vehicle control).

- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

- For Luciferase Reporter Replicons: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. b. Measure the luminescence using a luminometer.

- For Cytotoxicity Assessment: a. In a parallel plate, perform a cell viability assay to determine the compound's effect on cell health.

- Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reporter signal, normalized to the vehicle control.

- Determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) from the dose-response curves.

- Calculate the Selectivity Index (SI) as CC50 / EC50.

Visualizations

HCV Replication Cycle and the Role of NS5B

Caption: The HCV replication cycle and the central role of the NS5B polymerase, the target of this compound.

Workflow for In Vitro HCV NS5B Polymerase Inhibition Assay

Caption: Workflow for a typical in vitro HCV NS5B polymerase inhibition assay.

Workflow for HCV Replicon Assay

Caption: Workflow for a cell-based HCV replicon assay to determine antiviral efficacy.

Conclusion

This compound, a complex heterocyclic molecule, has been identified as a potential inhibitor of the hepatitis C viral polymerase based on its chemical structure and the context of its synthesis. The detailed and scalable synthetic route published by Camp et al. suggests it was a compound of significant interest as a clinical candidate. However, a comprehensive evaluation of its potential as an antiviral agent is hampered by the lack of publicly available biological data. The standard in vitro and cell-based assays outlined in this guide provide a clear framework for the necessary future studies to elucidate its mechanism of action, potency, and therapeutic window. For researchers in the field of HCV drug discovery, this compound represents a case study of a synthetically accessible scaffold, for which the biological characterization remains an open question.

References

In Vitro Activity of Hcvp-IN-1 Against HCV: A Review of Publicly Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated "Hcvp-IN-1" for the treatment of Hepatitis C Virus (HCV). While extensive research exists on various in vitro inhibitors of HCV, particularly targeting the p7 viroporin and the NS5B RNA-dependent RNA polymerase (often referred to as an "integrase" in a broader antiviral context), the specific identifier "this compound" does not correspond to any publicly documented antiviral agent.

This technical guide will, therefore, provide a general overview of the common targets for in vitro HCV inhibition, the types of data typically generated, and the experimental protocols frequently employed in the assessment of anti-HCV compounds. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the absence of specific data for "this compound."

Key Viral Targets for In Vitro HCV Inhibition

HCV presents several key proteins that are essential for its replication and are therefore attractive targets for antiviral drug development. The "IN" in the user-provided topic "this compound" could potentially refer to an integrase inhibitor, though HCV, being an RNA virus, does not have a traditional integrase enzyme like retroviruses. The analogous and primary target for replication inhibition is the NS5B RNA-dependent RNA polymerase. The "p" in "Hcvp" might suggest a focus on a viral protein, with the p7 viroporin being a notable target.

-

HCV p7 Viroporin: This small transmembrane protein forms ion channels in the endoplasmic reticulum membrane, a process crucial for the assembly and release of infectious virus particles.[1][2] Inhibitors of p7 aim to block this ion channel activity, thereby preventing the maturation and egress of new virions.[1][3]

-

HCV NS5B Polymerase: This enzyme is the core component of the HCV replication machinery, responsible for synthesizing new viral RNA genomes. Inhibitors of NS5B can be categorized as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs), both of which ultimately block viral RNA synthesis.

Quantitative Assessment of In Vitro Antiviral Activity

The in vitro efficacy and toxicity of anti-HCV compounds are typically quantified using several key parameters. These values are essential for comparing the potency and therapeutic window of different drug candidates.

| Parameter | Description |

| EC50 (50% Effective Concentration) | The concentration of a compound that inhibits 50% of viral replication in vitro. A lower EC50 value indicates higher antiviral potency. |

| IC50 (50% Inhibitory Concentration) | The concentration of a compound that inhibits 50% of the activity of a specific viral enzyme (e.g., NS5B polymerase) or function (e.g., p7 ion channel activity) in a biochemical or cell-based assay. |

| CC50 (50% Cytotoxic Concentration) | The concentration of a compound that causes a 50% reduction in the viability of the host cells used in the assay. A higher CC50 value is desirable, indicating lower cytotoxicity. |

| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being more toxic to the virus than to the host cells. |

Common Experimental Protocols for In Vitro HCV Studies

The evaluation of anti-HCV compounds in vitro involves a variety of established experimental protocols designed to assess their impact on different stages of the viral life cycle.

HCV Replicon Assays

HCV replicon systems are a cornerstone of in vitro HCV research. These systems utilize human hepatoma cell lines (e.g., Huh-7) that have been genetically engineered to contain a subgenomic or full-length HCV RNA that can replicate autonomously without producing infectious virus particles.

-

Objective: To determine the effect of a compound on HCV RNA replication.

-

Methodology:

-

HCV replicon-containing cells are seeded in multi-well plates.

-

The cells are treated with various concentrations of the test compound.

-

After a defined incubation period (typically 48-72 hours), the level of HCV RNA is quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a reporter gene (e.g., luciferase) engineered into the replicon.

-

EC50 values are calculated by plotting the reduction in HCV RNA levels against the compound concentration.

-

Infectious Cell Culture Systems (HCVcc)

The development of infectious HCV cell culture systems, most notably using the JFH-1 (Japanese fulminant hepatitis 1) isolate, allows for the study of the entire viral life cycle, from entry to release.

-

Objective: To assess the effect of a compound on the production of infectious virus particles.

-

Methodology:

-

Permissive host cells (e.g., Huh-7.5) are infected with HCVcc.

-

The infected cells are treated with the test compound.

-

After incubation, the supernatant containing newly produced virions is collected.

-

The infectivity of the progeny virus is then titrated by infecting naive cells and quantifying the number of infected cells, often through immunostaining for HCV proteins like NS5A.

-

EC50 values are determined based on the reduction in viral infectivity.

-

p7 Ion Channel Activity Assays

For compounds targeting the p7 viroporin, specific assays are employed to measure their ability to block ion channel function.

-

Objective: To determine the IC50 of a compound against p7 ion channel activity.

-

Methodology (Liposome-based dye release assay):

-

Recombinant p7 protein is incorporated into artificial lipid vesicles (liposomes) that are loaded with a fluorescent dye.

-

The formation of functional p7 ion channels leads to the release of the dye, which can be measured fluorometrically.

-

The assay is performed in the presence of varying concentrations of the test compound to assess its inhibitory effect on dye release.

-

Cytotoxicity Assays

Concurrent with antiviral activity assays, it is crucial to assess the cytotoxicity of the compound on the host cells.

-

Objective: To determine the CC50 of a compound.

-

Methodology:

-

The same host cells used in the antiviral assays are treated with a range of concentrations of the test compound.

-

Cell viability is measured after a set incubation period using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

CC50 values are calculated from the dose-response curve of cell viability.

-

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable tools for illustrating the complex workflows and biological pathways involved in antiviral research. The following are examples of how such diagrams could be constructed using the DOT language for Graphviz.

Caption: A generalized workflow for the in vitro screening and characterization of novel HCV inhibitors.

Caption: The mechanism of action for inhibitors targeting the HCV p7 viroporin ion channel.

References

- 1. Hepatitis C Virus P7—A Viroporin Crucial for Virus Assembly and an Emerging Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor Development against p7 Channel in Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatitis C virus p7 membrane channels in a liposome-based assay system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to Hcvp-IN-1, a Hepatitis C Virus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hcvp-IN-1 has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative assessment of its antiviral activity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of novel anti-HCV therapeutics.

Introduction to HCV and the NS5B Polymerase Target

Hepatitis C is a liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus. A critical component of the HCV replication machinery is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase. NS5B is the catalytic subunit of the replication complex and is responsible for synthesizing new viral RNA genomes. Due to its indispensable role in the viral life cycle and the lack of a functional homolog in human cells, the NS5B polymerase is a prime target for the development of direct-acting antiviral (DAA) agents.

Inhibitors of the NS5B polymerase are broadly classified into two categories:

-

Nucleoside/Nucleotide Analog Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. Upon incorporation into the growing RNA chain, they act as chain terminators, halting viral replication.

-

Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B enzyme, inducing conformational changes that inhibit its catalytic activity. This compound belongs to this class of inhibitors.

This compound: Target Identification and Mechanism of Action

This compound has been identified as a non-nucleoside inhibitor of the HCV NS5B polymerase. Its mechanism of action involves binding to an allosteric site on the enzyme, which leads to a non-competitive inhibition of RNA synthesis. This binding event prevents the conformational changes necessary for the polymerase to initiate and elongate the new viral RNA strand.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.

Quantitative Assessment of this compound Activity

The antiviral activity of this compound is quantified using biochemical and cell-based assays. These assays determine the concentration of the compound required to inhibit viral replication by 50% (IC50 or EC50) and the concentration that is toxic to the host cells by 50% (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the therapeutic window of the compound.

| Parameter | Description | Typical Units |

| IC50 | The concentration of an inhibitor that reduces the activity of a specific enzyme (e.g., NS5B polymerase) by 50%. | µM, nM |

| EC50 | The concentration of a drug that gives half-maximal response in a cell-based assay (e.g., HCV replicon system). | µM, nM |

| CC50 | The concentration of a compound that is cytotoxic to 50% of the cells. | µM |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the specificity of the compound for the viral target over the host cell. | Unitless |

Note: Specific quantitative data for this compound is not yet publicly available in the searched resources. The table above provides a general framework for the data that would be generated during its characterization.

Experimental Protocols for Target Validation

The identification and validation of this compound as an HCV NS5B polymerase inhibitor involve a series of biochemical and cell-based assays.

Biochemical Assay: NS5B Polymerase Inhibition Assay

This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Principle: A scintillation proximity assay (SPA) or a fluorescence-based assay is commonly used to measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a newly synthesized RNA strand.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a synthetic RNA template, and a mixture of nucleotides, including a labeled nucleotide (e.g., [3H]-UTP or a fluorescent analog).

-

Compound Incubation: this compound at various concentrations is added to the reaction mixture and incubated to allow for binding to the polymerase.

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the final nucleotide.

-

Signal Detection: After a defined incubation period, the reaction is stopped, and the amount of incorporated labeled nucleotide is quantified using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for the NS5B polymerase biochemical inhibition assay.

Cell-Based Assay: HCV Replicon Assay

This assay assesses the antiviral activity of this compound in a cellular context using a subgenomic HCV replicon system.

Principle: Huh-7 human hepatoma cells are engineered to contain a self-replicating HCV RNA molecule (replicon) that often includes a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the rate of viral RNA replication.

Methodology:

-

Cell Plating: HCV replicon-containing Huh-7 cells are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for an effect on viral replication.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Cytotoxicity Assay: In a parallel plate, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to measure the effect of the compound on cell viability.

-

Data Analysis: The EC50 value is determined from the dose-response curve of the reporter gene activity, and the CC50 value is determined from the cytotoxicity data. The selectivity index (SI) is then calculated.

Caption: Workflow for the HCV replicon cell-based assay.

Conclusion

This compound represents a promising non-nucleoside inhibitor of the HCV NS5B polymerase. The target has been validated through biochemical and cell-based assays that demonstrate its ability to specifically inhibit viral RNA replication. Further investigation into the precise binding site, structure-activity relationships, and in vivo efficacy of this compound is warranted to advance its potential as a therapeutic candidate for the treatment of Hepatitis C. The experimental frameworks provided in this guide offer a robust starting point for the continued evaluation and development of this and other novel anti-HCV compounds.

A Technical Guide to the Antiviral Spectrum of Hcvp-IN-1

Disclaimer: Initial searches for "Hcvp-IN-1" did not yield any publicly available scientific data. The following in-depth technical guide has been generated using Remdesivir as a placeholder to demonstrate the requested format, data presentation, and visualizations. This document can serve as a template for structuring and presenting data once it becomes available for this compound.

Executive Summary

This document provides a comprehensive technical overview of the antiviral spectrum and mechanism of action of Remdesivir, a broad-spectrum antiviral agent.[1] Remdesivir has demonstrated potent in vitro and in vivo activity against a range of RNA viruses, most notably members of the Coronaviridae family, including SARS-CoV-2, SARS-CoV, and MERS-CoV.[2][3] It also shows efficacy against other viral families such as Filoviridae (e.g., Ebola virus) and Paramyxoviridae.[2] The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[4] This guide summarizes the quantitative antiviral activity, details the experimental protocols used for its characterization, and visualizes its molecular mechanism and experimental workflows.

Quantitative Antiviral Activity

The antiviral spectrum of Remdesivir has been evaluated against numerous viruses in various cell lines. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [3][5] |

| SARS-CoV-2 | Human Airway Epithelial (HAE) Cells | 0.0099 | >20 | >2020 | [6] | |

| SARS-CoV | Toronto 2 Strain | 2.2 | Not specified | Not specified | [5] | |

| MERS-CoV | Not specified | Not specified | Not specified | Not specified | [2][3] | |

| Human Coronavirus 229E | MRC-5 | Not specified | >100 | Not specified | [7] | |

| Filoviridae | Ebola Virus | Not specified | Not specified | Not specified | Not specified | [1][2] |

| Paramyxoviridae | Nipah Virus, Hendra Virus | Not specified | Not specified | Not specified | Not specified | [2] |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Not specified | Not specified | Not specified | Not specified | [2] |

Mechanism of Action

Remdesivir (GS-5734) is a phosphoramidate prodrug of an adenosine nucleotide analog.[2][8] To exert its antiviral effect, it must be metabolized within the host cell to its active triphosphate form, Remdesivir triphosphate (RDV-TP or GS-443902).[8][9] This active metabolite acts as an analog of adenosine triphosphate (ATP) and competes with the natural ATP substrate for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[3] The incorporation of RDV-TP into the growing RNA strand causes delayed chain termination, thereby inhibiting viral replication.[5][8]

Caption: Intracellular activation and mechanism of action of Remdesivir.

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.[10]

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to form a confluent monolayer.[10]

-

Compound Preparation: Prepare serial dilutions of Remdesivir in culture medium.

-

Virus Infection: Infect the cell monolayers with a multiplicity of infection (MOI) of 0.05 for a specified period (e.g., 1-2 hours).[8]

-

Compound Treatment: Remove the viral inoculum and add the medium containing the various concentrations of Remdesivir.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours) under an agarose overlay to prevent secondary plaque formation.[10][11]

-

Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies cell viability by measuring the amount of ATP present, which indicates the presence of metabolically active cells.

-

Cell Seeding: Plate cells (e.g., HepG2, MT-4) in 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the experiment.[6][12]

-

Compound Exposure: Treat the cells with a range of concentrations of Remdesivir and incubate for a prolonged period (e.g., 5 to 14 days) with media and drug replaced every 2-3 days.[6][13]

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The CC50 value is determined by plotting cell viability against the compound concentration and calculating the concentration that reduces cell viability by 50% compared to the untreated control wells.[7]

Caption: General experimental workflow for determining antiviral efficacy and cytotoxicity.

References

- 1. A Review on Remdesivir: A Broad-spectrum Antiviral Molecule for Possible COVID-19 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remdesivir - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 11. researchgate.net [researchgate.net]

- 12. Remdesivir; molecular and functional measures of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hcvp-IN-1 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hcvp-IN-1 is a potent and selective non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme complex essential for viral replication. By targeting the NS3/4A protease, this compound blocks the proteolytic processing of the HCV polyprotein, thereby preventing the formation of the functional viral replication complex. These application notes provide a detailed protocol for evaluating the in vitro efficacy and cytotoxicity of this compound in a human hepatoma cell line harboring an HCV replicon.

Mechanism of Action

The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to yield mature viral proteins. The HCV NS3/4A serine protease is responsible for cleaving the polyprotein at four specific sites. This compound is designed to inhibit this enzymatic activity, thus halting the viral life cycle.

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the potency and cytotoxicity profile of this compound in a stable Huh-7 cell line containing a subgenomic HCV genotype 1b replicon with a luciferase reporter gene.

| Table 1: Antiviral Activity of this compound | |

| Parameter | Value |

| Cell Line | Huh-7 HCV Genotype 1b Replicon |

| Assay | Luciferase Reporter Assay |

| Incubation Time | 72 hours |

| EC50 | 15 nM |

| EC90 | 85 nM |

| Table 2: Cytotoxicity Profile of this compound | |

| Parameter | Value |

| Cell Line | Huh-7 (Parental) |

| Assay | CellTiter-Glo® Luminescent Cell Viability Assay |

| Incubation Time | 72 hours |

| CC50 | > 10 µM |

| Selectivity Index (SI = CC50/EC50) | > 667 |

Experimental Protocols

Materials and Reagents

-

Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter. The use of Huh-7 and its derivatives is a common practice in HCV research.[1]

-

Parental Cell Line: Huh-7 cells for cytotoxicity testing.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 for selection.

-

This compound: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

-

Assay Plates: White, opaque 96-well cell culture plates for luminescence assays.

-

Reagents: Luciferase assay reagent (e.g., Bright-Glo™), Cell viability assay reagent (e.g., CellTiter-Glo®).

Protocol 1: Evaluation of Antiviral Efficacy (EC50 Determination)

This protocol describes the measurement of this compound's ability to inhibit HCV replication.

-

Cell Seeding:

-

Compound Preparation and Addition:

-

Prepare a 2-fold serial dilution of this compound in culture medium, starting from a top concentration of 200 nM. Ensure the final DMSO concentration is ≤0.5% in all wells.

-

Include "cells only" (no compound, vehicle control) and "no cells" (medium only, background control) wells.

-

Carefully remove the plating medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours. This duration is standard for assessing the impact on HCV replication.[3]

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell wells).

-

Normalize the data to the vehicle control (0% inhibition).

-

Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

-

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol assesses the effect of this compound on the viability of the host cells.

-

Cell Seeding:

-

Use the parental Huh-7 cell line (without the replicon) to ensure that any observed toxicity is not due to the clearance of the replicon.

-

Seed 4,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a 2-fold serial dilution of this compound in culture medium, starting from a top concentration of 100 µM.

-

Add 100 µL of the compound dilutions to the cells as described in Protocol 1.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to lyse the cells and stabilize the luminescent signal.

-

Measure luminescence.

-

-

Data Analysis:

-

Calculate cell viability relative to the vehicle control.

-

Plot the viability data against the logarithm of the compound concentration to determine the CC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for testing this compound.

Figure 2. Workflow for this compound evaluation.

References

Application Notes and Protocols for Hcvp-IN-1 in HCV Replicon Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The HCV NS3/4A serine protease is a crucial enzyme for viral replication, responsible for cleaving the viral polyprotein into mature non-structural proteins.[1][2] Inhibition of this protease is a clinically validated strategy for the treatment of chronic hepatitis C.[3][4] Hcvp-IN-1 is a potent and selective inhibitor of the HCV NS3/4A protease. These application notes provide a detailed protocol for evaluating the antiviral activity of this compound in a cell-based HCV replicon assay.

HCV replicon systems are powerful tools for studying viral replication and for the screening and characterization of antiviral compounds in a controlled cell culture environment.[5] These systems utilize subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cells (e.g., Huh-7) but are incapable of producing infectious virus particles, thus reducing biosafety concerns.[5] The replicon RNA often contains a reporter gene, such as luciferase, which allows for a simple and quantitative measurement of viral replication.[6][7]

Principle of the Assay

The HCV replicon assay described here is a transient replication assay that utilizes a bicistronic subgenomic HCV replicon encoding a firefly luciferase reporter gene.[5][7] The replicon RNA is introduced into highly permissive Huh-7.5 cells via electroporation. The translation of the replicon RNA produces the viral non-structural proteins necessary for replication, leading to the amplification of the replicon RNA. The firefly luciferase gene, integrated into the replicon, is expressed as part of the viral polyprotein, and its activity is directly proportional to the level of HCV RNA replication.[7]

By treating the replicon-containing cells with this compound, the inhibitory effect on HCV replication can be quantified by measuring the reduction in luciferase activity. The 50% effective concentration (EC50), which is the concentration of the compound that reduces HCV replication by 50%, is determined from a dose-response curve. A parallel cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50) to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Mechanism of Action of this compound

This compound is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease.[1][3] The NS3 protein, in complex with its cofactor NS4A, is a serine protease that mediates the cleavage of the HCV polyprotein at four specific sites to release the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2] These proteins are essential components of the viral replication complex. By binding to the active site of the NS3/4A protease, this compound competitively inhibits its enzymatic activity, thereby preventing polyprotein processing and the formation of the replication complex, which ultimately halts viral RNA replication.[1][3]

Caption: Mechanism of action of this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the table below. Data are presented as the mean ± standard deviation from three independent experiments.

| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 1b | 15.2 ± 3.5 | > 50 | > 3289 |

| BILN 2061 | 1b | 4.0 ± 1.2 | 25.3 ± 5.1 | 6325 |

| (Positive Control) |

Experimental Protocols

Materials and Reagents

-

Cells and Plasmids:

-

Huh-7.5 cells (highly permissive human hepatoma cell line)

-

pSGR-JFH1-Luc plasmid (subgenomic HCV replicon of genotype 2a with a firefly luciferase reporter)

-

-

Reagents for Cell Culture:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

-

Reagents for In Vitro Transcription and Electroporation:

-

MEGAscript® T7 Kit

-

ScaI restriction enzyme

-

Electroporation cuvettes (0.4 cm)

-

-

Compounds:

-

This compound (dissolved in DMSO)

-

BILN 2061 (positive control, dissolved in DMSO)

-

DMSO (vehicle control)

-

-

Assay Reagents:

-

Bright-Glo™ Luciferase Assay System

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes the steps to determine the concentration of this compound that inhibits 50% of HCV replication.

References

- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the In Vitro Applications of Hcvp-IN-1: A Guide for Researchers

A comprehensive overview of the in vitro applications of Hcvp-IN-1, including detailed protocols for key experiments, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of virology and drug discovery.

Introduction

This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. Its mechanism of action involves binding to the allosteric site of the enzyme, leading to a conformational change that inhibits its RNA-dependent RNA polymerase activity. This targeted action makes this compound a valuable tool for in vitro studies aimed at understanding HCV replication and for the development of novel anti-HCV therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays. This information is crucial for designing experiments and interpreting results.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | Huh-7 | HCV Replicon Assay (Genotype 1b) | 35 nM | [1] |

| EC50 | Huh-7.5 | JFH-1 Infection Assay (Genotype 2a) | 80 nM | [2] |

| CC50 | Huh-7 | Cytotoxicity Assay (MTT) | > 50 µM | [1] |

| Selectivity Index | Huh-7 | (CC50/EC50) | > 1400 | [1] |

Table 1: In Vitro Activity of this compound. This table provides a summary of the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound in different HCV cell culture models. The high selectivity index indicates a favorable therapeutic window.

Experimental Protocols

This section provides detailed protocols for two key in vitro experiments used to characterize the antiviral activity of this compound.

HCV Replicon Assay

This assay is used to determine the potency of this compound in inhibiting HCV RNA replication in a stable cell line containing a subgenomic HCV replicon.

Materials:

-

Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418

-

This compound (stock solution in DMSO)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the culture medium from the cells and add 100 µL of the diluted compound. Include a "no drug" control (vehicle only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

JFH-1 Infection Assay

This assay evaluates the ability of this compound to inhibit the full replication cycle of infectious HCV particles.

Materials:

-

Huh-7.5 cells

-

JFH-1 infectious HCV stock

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Reagents for HCV RNA quantification (qRT-PCR) or protein detection (e.g., ELISA for HCV core antigen)

-

24-well tissue culture plates

Protocol:

-

Cell Seeding: Seed Huh-7.5 cells in 24-well plates at a density of 5 x 104 cells per well and incubate overnight.

-

Infection and Treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours. Then, infect the cells with JFH-1 at a multiplicity of infection (MOI) of 0.1 for 4 hours in the presence of the compound.

-

Incubation: After 4 hours, remove the inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of this compound. Incubate for an additional 48-72 hours.

-

Endpoint Analysis: Harvest the cell lysates or supernatants. Quantify HCV RNA levels by qRT-PCR or HCV core antigen levels by ELISA.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Hcvp-IN-1, a Hepatitis C Virus Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hcvp-IN-1 is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. These application notes provide detailed protocols for the preparation and use of this compound in common experimental settings, including solubility and stability guidelines. The information herein is intended to facilitate the use of this compound in anti-HCV research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, the following tables provide representative data for a small molecule inhibitor of this class. Researchers should perform their own measurements for precise values.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Concentration (mM) | Appearance | Notes |

| DMSO | >50 | >100 | Clear Solution | Recommended for stock solutions. |

| Ethanol | ~5 | ~10 | Slight Haze | May require warming to dissolve completely. |

| Water | Insoluble | Insoluble | Suspension | Not recommended for creating aqueous solutions directly. |

| PBS (pH 7.4) | Insoluble | Insoluble | Suspension | Not recommended for creating aqueous solutions directly. |

Table 2: Stability of this compound

| Condition | Form | Duration | Stability | Notes |

| -20°C | Solid (Powder) | 2 years | Stable | Store desiccated and protected from light. |

| -20°C | DMSO Stock (10 mM) | 6 months | Stable | Aliquot to avoid repeated freeze-thaw cycles. |

| 4°C | Solid (Powder) | 1 month | Stable | For short-term storage. |

| Room Temp | Solid (Powder) | < 24 hours | Limited Stability | Avoid prolonged storage at room temperature. |

Mechanism of Action: Inhibition of HCV Replication

This compound targets the NS5B polymerase, an essential enzyme in the HCV replication cycle. By inhibiting NS5B, the compound effectively blocks the synthesis of new viral RNA, thereby halting the proliferation of the virus.

Caption: Inhibition of HCV NS5B Polymerase by this compound within the viral replication cycle.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

In Vitro Cell-Based Assay: HCV Replicon System

Objective: To determine the half-maximal effective concentration (EC50) of this compound against HCV replication in a cell-based replicon assay.

Materials:

-

Huh-7 cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound DMSO stock solution

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the HCV replicon-containing Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the this compound DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity.

-

Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After the incubation period, measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Determine the cell viability in parallel using a suitable assay (e.g., CellTiter-Glo®, MTS, or alamarBlue®) to assess the cytotoxicity of the compound.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound and fitting the data to a dose-response curve.

Caption: A typical experimental workflow for assessing the antiviral efficacy of this compound.

Preparation for In Vivo Experiments

Objective: To prepare a formulation of this compound suitable for oral or intraperitoneal administration in animal models. Due to its poor aqueous solubility, a suspension or a solution with co-solvents is required.

Materials:

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Saline (0.9% NaCl) or Carboxymethylcellulose (CMC) solution (e.g., 0.5% in water)

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Protocol for a Co-solvent Formulation (e.g., for a 1 mg/mL solution):

-

Dissolve this compound in DMSO to make a concentrated stock (e.g., 20 mg/mL).

-

In a separate sterile tube, add the required volume of the DMSO stock.

-

Add PEG300 (e.g., to a final concentration of 40%) and vortex thoroughly.

-

Add Tween 80 (e.g., to a final concentration of 5%) and vortex until the solution is clear.

-

Slowly add saline while vortexing to reach the final desired volume and concentration. The final DMSO concentration should be kept low (e.g., <10%).

Protocol for a Suspension Formulation (e.g., for a 5 mg/mL suspension):

-

Weigh the required amount of this compound powder.

-

Prepare a vehicle solution, for example, 0.5% CMC in sterile water. A small amount of Tween 80 (e.g., 0.1%) can be added to aid in wetting the powder.

-

Add a small volume of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while vortexing or sonicating to create a uniform suspension.

-

The suspension should be prepared fresh before each use and administered while being continuously mixed to ensure uniform dosing.

Safety Precautions

-

This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses).

-

Handle the powder in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The solubility and stability data are representative and should be confirmed by the end-user. The experimental protocols are provided as a guide and may require optimization for specific experimental conditions.

Application of Hcvp-IN-1 in High-Throughput Screening for Hepatitis C Virus Polymerase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B RNA-dependent RNA polymerase (RdRp) is a key enzyme essential for the replication of the viral genome and represents a prime target for the development of direct-acting antiviral (DAA) therapies. Hcvp-IN-1 is a known inhibitor of the Hepatitis C Viral Polymerase (HCVP), specifically targeting the NS5B protein. High-throughput screening (HTS) plays a pivotal role in the discovery of novel antiviral agents by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for the utilization of this compound as a reference compound in HTS campaigns designed to identify new inhibitors of HCV NS5B polymerase.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by inhibiting the enzymatic activity of the HCV NS5B polymerase. This enzyme is responsible for synthesizing new viral RNA genomes, a critical step in the virus's life cycle. By blocking the function of NS5B, this compound effectively halts viral replication.

The Hepatitis C virus replication cycle is a complex process that occurs in the cytoplasm of infected hepatocytes. The key steps involving the NS5B polymerase are outlined in the signaling pathway diagram below.

Data Presentation

While this compound is identified as an inhibitor of HCV polymerase, specific publicly available quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from high-throughput screening assays are not readily found in the surveyed literature. The tables below are provided as templates for researchers to populate with their own experimental data when using this compound as a control or reference compound.

Table 1: In Vitro HCV NS5B Polymerase Inhibition Assay Data

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | (Enter Data) | (Enter Data) | (Enter Data) |

| Test Compound 1 | (Enter Data) | (Enter Data) | (Enter Data) |

| Test Compound 2 | (Enter Data) | (Enter Data) | (Enter Data) |

| ... | ... | ... | ... |

Table 2: Cell-Based HCV Replication Assay Data

| Compound | Concentration (µM) | % Replication Inhibition | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | (Enter Data) | (Enter Data) | (Enter Data) | (Enter Data) | (Enter Data) |

| Test Compound 1 | (Enter Data) | (Enter Data) | (Enter Data) | (Enter Data) | (Enter Data) |

| Test Compound 2 | (Enter Data) | (Enter Data) | (Enter Data) | (Enter Data) | (Enter Data) |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

Two primary types of assays are recommended for high-throughput screening of HCV NS5B polymerase inhibitors: a biochemical assay directly measuring enzyme activity and a cell-based assay measuring viral replication.

In Vitro HCV NS5B Polymerase Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of the HCV NS5B polymerase. The assay measures the binding of a fluorescently labeled RNA primer to the polymerase. Inhibitors that bind to the enzyme will prevent or displace the labeled primer, resulting in a decrease in the FP signal.

Materials:

-

Recombinant HCV NS5B Polymerase (purified)

-

Fluorescently labeled RNA primer/template duplex (e.g., with FAM or TAMRA)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well, low-volume, black plates

-

Plate reader capable of fluorescence polarization measurements

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells with DMSO only for negative controls.

-

Enzyme Preparation: Dilute the recombinant HCV NS5B polymerase to the desired final concentration in assay buffer.

-

Enzyme Addition: Add the diluted NS5B polymerase solution to all wells of the assay plate containing the compounds and controls.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Substrate Addition: Prepare the fluorescently labeled RNA primer/template duplex in assay buffer and add it to all wells.

-

Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the dose-response data to a suitable model.

Cell-Based HCV Replication Assay (Luciferase Reporter)

This protocol describes a cell-based assay to measure the inhibition of HCV replication using a stable cell line containing an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).[1][2]

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418)

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well, white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer plate reader

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Protocol:

-

Cell Plating: Seed the Huh-7 HCV replicon cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of this compound and test compounds in culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include wells with medium and DMSO for negative controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Measurement: Equilibrate the plates to room temperature. Add the luciferase assay reagent to all wells and incubate for 5-10 minutes to lyse the cells and generate a luminescent signal.

-

Read Luminescence: Measure the luminescence using a plate reader. This signal is proportional to the level of HCV replication.

-

Cytotoxicity Measurement (Optional but Recommended): In a parallel plate prepared identically, add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence or fluorescence according to the manufacturer's instructions. This is to determine if the observed inhibition of replication is due to a specific antiviral effect or general cytotoxicity.

-

Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO controls. Determine the EC50 values. From the cytotoxicity assay, determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50/EC50).

Conclusion

This compound serves as an invaluable tool for the high-throughput screening of novel inhibitors targeting the Hepatitis C Virus NS5B polymerase. The detailed protocols for both biochemical and cell-based assays provided herein offer robust platforms for identifying and characterizing new antiviral candidates. The structured data presentation templates and illustrative diagrams are intended to guide researchers in the systematic evaluation of compound libraries, ultimately accelerating the discovery of new therapeutics for the treatment of HCV infection.

References

Application Notes and Protocols: HCVp-IN-1 in Combination with Other HCV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment of Hepatitis C Virus (HCV) has been revolutionized by the advent of direct-acting antivirals (DAAs). Combination therapies targeting multiple viral proteins are now the standard of care, offering high cure rates and a favorable safety profile.[1][2] A promising, yet less clinically advanced, class of inhibitors targets the p7 viroporin, an ion channel essential for the assembly and release of infectious HCV particles.[3][4][5] HCVp-IN-1 is a novel investigational inhibitor of the HCV p7 ion channel. This document provides detailed application notes and protocols for evaluating the antiviral activity of this compound in combination with other classes of HCV inhibitors, such as NS5B polymerase inhibitors and NS5A replication complex inhibitors.

The rationale for combining this compound with other DAAs is to target different stages of the HCV life cycle, which can lead to synergistic antiviral effects and a higher barrier to resistance.[6][7] These protocols are designed for researchers in virology and drug development to assess the potential of this compound as part of a combination regimen for the treatment of HCV infection.

Data Presentation

Table 1: In Vitro Antiviral Activity of Single Agents against HCV Genotype 1b

| Compound Class | Target | Example Compound | EC50 (nM) |

| p7 Ion Channel Inhibitor | p7 | This compound (Exemplar: BIT225) | 314 |

| NS5B Polymerase Inhibitor (Nucleoside) | NS5B Polymerase | Sofosbuvir | 40-90 |

| NS5B Polymerase Inhibitor (Non-Nucleoside) | NS5B Polymerase | Filibuvir | 10-100 |

| NS5A Replication Complex Inhibitor | NS5A | Daclatasvir | 0.009-0.05 |

Note: EC50 values are approximate and can vary depending on the specific HCV genotype, cell line, and assay conditions.

Table 2: Synergy Analysis of this compound in Combination with Other HCV Inhibitors

| Combination | Assay System | Synergy Analysis Method | Combination Index (CI) | Interpretation |

| This compound + NS5B Nucleoside Inhibitor | HCVcc-Luc | CalcuSyn | < 1 | Synergistic |

| This compound + NS5A Inhibitor | HCV Replicon | MacSynergyII | Additive to Synergistic | Additive/Synergistic |

| NS5A Inhibitor + NS5B Nucleoside Inhibitor | HCVcc-Luc | CalcuSyn | < 1 | Synergistic[6] |

| Protease Inhibitor + NS5B Nucleoside Inhibitor | HCV Replicon | MacSynergyII | Additive to slightly antagonistic | Additive/Slightly Antagonistic[6] |

Note: The data for this compound are representative based on studies with other p7 inhibitors. Actual results may vary.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a Luciferase Reporter Replicon Assay

This protocol is designed to determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication using a subgenomic replicon system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

-

Test compounds (this compound, other DAAs) dissolved in DMSO.

-

Luciferase Assay System (e.g., Promega).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO2 incubator.

-